N-(3-bromo-4-methylphenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine
Overview
Description
ACC-789, also known as NVP-ACC789 and ZK-202650, is a potent, selective and orally active inhibitor of the VEGF receptor tyrosine kinases with potential anticancer activity.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been involved in studies focusing on its synthesis and crystal structure analysis. For instance, a study by Dumitrascu et al. (2005) discussed the synthesis and X-ray structure of a closely related compound, endo-N-(4-methylphenyl)-3-(4-bromobenzoyl)-1-methyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]phthalazine-1,2-dicarboximide (Dumitrascu et al., 2005). This research provides insights into the stereochemistry and regioselectivity of the cycloaddition reactions involved in synthesizing such compounds.
Precursor in Synthesis of Heterocyclic Compounds
- A study by El-Hashash et al. (2012) highlighted the use of a similar compound, 3-(4-bromobenzoyl)prop-2-enoic acid, as a precursor in synthesizing various heterocycles like pyrimidine, pyrane, pyridine, and phthalazinone derivatives (El-Hashash et al., 2012). This underscores its role in the generation of significant heterocyclic frameworks in medicinal chemistry.
Development of Aromatic Polyamides
- In a study by Lin et al. (2005), a derivative of the compound was used to synthesize novel aromatic polyamides, highlighting its utility in polymer science. The synthesized polymers displayed desirable properties like solubility in various solvents and high glass transition temperatures (Lin et al., 2005).
Reactions with Heterocyclic Compounds
- Mustafa et al. (1964) investigated the reactions of 1(2H)-phthalazinones with secondary amines and formaldehyde, leading to the formation of N-Mannich bases and other derivatives (Mustafa et al., 1964). This study contributes to the understanding of the chemical reactivity of phthalazinone derivatives.
Synthesis of Novel Heterocyclic Compounds
- Research by Khalil et al. (2013) on synthesizing new phthalazine derivatives, connected to amine or N-substituted piperazine, demonstrated the potential of these compounds in medicinal chemistry, particularly as α-adrenoceptor antagonists (Khalil et al., 2013).
properties
IUPAC Name |
N-(3-bromo-4-methylphenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4/c1-14-6-7-16(13-19(14)22)24-21-18-5-3-2-4-17(18)20(25-26-21)12-15-8-10-23-11-9-15/h2-11,13H,12H2,1H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWKSXUPEFVUOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NN=C(C3=CC=CC=C32)CC4=CC=NC=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426082 | |
Record name | N-(3-bromo-4-methylphenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-4-methylphenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | |
CAS RN |
300842-64-2 | |
Record name | N-(3-bromo-4-methylphenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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